Cas no 2227767-71-5 ((2R)-1-(2-phenylphenyl)propan-2-ol)

(2R)-1-(2-phenylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(2-phenylphenyl)propan-2-ol
- EN300-1860968
- 2227767-71-5
-
- Inchi: 1S/C15H16O/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
- InChI Key: DKKHSRDYVNROMW-GFCCVEGCSA-N
- SMILES: O[C@H](C)CC1C=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 212.120115130g/mol
- Monoisotopic Mass: 212.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
(2R)-1-(2-phenylphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860968-5.0g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1860968-2.5g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1860968-0.05g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1860968-1g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1860968-0.25g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1860968-0.1g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1860968-10.0g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1860968-5g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1860968-1.0g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1860968-0.5g |
(2R)-1-(2-phenylphenyl)propan-2-ol |
2227767-71-5 | 0.5g |
$671.0 | 2023-09-18 |
(2R)-1-(2-phenylphenyl)propan-2-ol Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on (2R)-1-(2-phenylphenyl)propan-2-ol
Recent Advances in the Study of (2R)-1-(2-phenylphenyl)propan-2-ol (CAS: 2227767-71-5): A Comprehensive Research Brief
The compound (2R)-1-(2-phenylphenyl)propan-2-ol (CAS: 2227767-71-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and mechanistic insights, providing a comprehensive overview for professionals in the field.
Recent studies have focused on the enantioselective synthesis of (2R)-1-(2-phenylphenyl)propan-2-ol, leveraging advanced catalytic systems to achieve high yields and optical purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric hydrogenation method using a chiral ruthenium catalyst, achieving an enantiomeric excess (ee) of >99%. This breakthrough addresses previous challenges in scalable production, paving the way for further preclinical evaluations.
Pharmacological investigations have revealed promising activity of (2R)-1-(2-phenylphenyl)propan-2-ol as a modulator of G-protein-coupled receptors (GPCRs), particularly in the context of neurological disorders. In vitro assays conducted by Smith et al. (2024) indicated selective binding to the 5-HT2A receptor subtype, with an IC50 of 12 nM. These findings suggest potential applications in treating conditions such as depression and anxiety, although in vivo studies are still ongoing to validate efficacy and safety profiles.
Structural-activity relationship (SAR) studies have further elucidated the critical role of the (2R)-configuration in the compound's bioactivity. Molecular docking simulations, as reported in a recent ACS Chemical Biology article, highlight hydrogen bonding interactions between the hydroxyl group and conserved residues in the GPCR binding pocket. This insight has spurred the design of derivative compounds with enhanced selectivity and reduced off-target effects.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of (2R)-1-(2-phenylphenyl)propan-2-ol. Preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) data indicate moderate hepatic clearance, prompting current research into prodrug formulations to improve oral bioavailability. Collaborative efforts between academic and industrial researchers are underway to address these limitations.
In conclusion, (2R)-1-(2-phenylphenyl)propan-2-ol represents a compelling case study in modern drug discovery, combining innovative synthetic approaches with cutting-edge pharmacological research. Continued investigation into its mechanisms and therapeutic potential is expected to yield significant contributions to the chemical biology and pharmaceutical fields in the coming years.
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